

BIM-23190 Hydrochloride: A Peptide-Based Somatostatin Analog for Targeted Research

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Compound of Interest

Compound Name: BIM-23190 hydrochloride

Cat. No.: B8144700

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **BIM-23190 hydrochloride**, a synthetic peptide analog of somatostatin. It addresses the molecule's chemical classification, mechanism of action, and biological effects, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a key resource for scientists engaged in oncology, endocrinology, and drug discovery.

Core Classification: A Synthetic Oligopeptide

BIM-23190 hydrochloride is unequivocally classified as a peptide. Its identity as a peptide is established by its chemical structure, which consists of a chain of amino acid residues.

The compound is a synthetic oligopeptide designed as a somatostatin analog.^[1] Its chemical synonym, {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-CY-{D-Trp}-K-{Abu}-CT-NH₂, with a disulfide bridge between the two cysteine (Cys) residues, explicitly details its peptidic nature.^[2] This structure incorporates both natural and non-natural amino acids to enhance stability and selectivity. With a molecular weight of 1238.91 g/mol, it is a complex biomolecule that falls outside the typical classification of a small molecule.^[2]

Mechanism of Action: Selective SSTR2 and SSTR5 Agonism

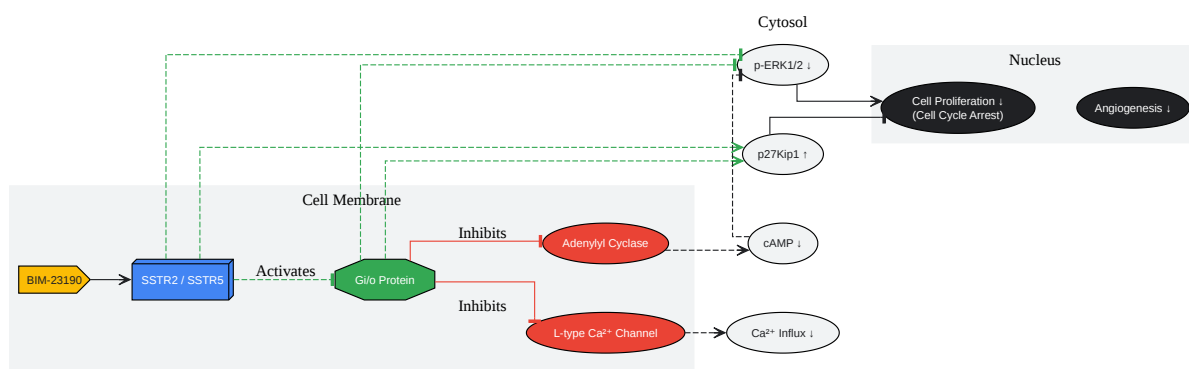
BIM-23190 functions as a potent and selective agonist for two subtypes of the somatostatin receptor: SSTR2 and SSTR5.[1][3][4] These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse biological effects of somatostatin, including the inhibition of hormone secretion and cell proliferation.[5][6]

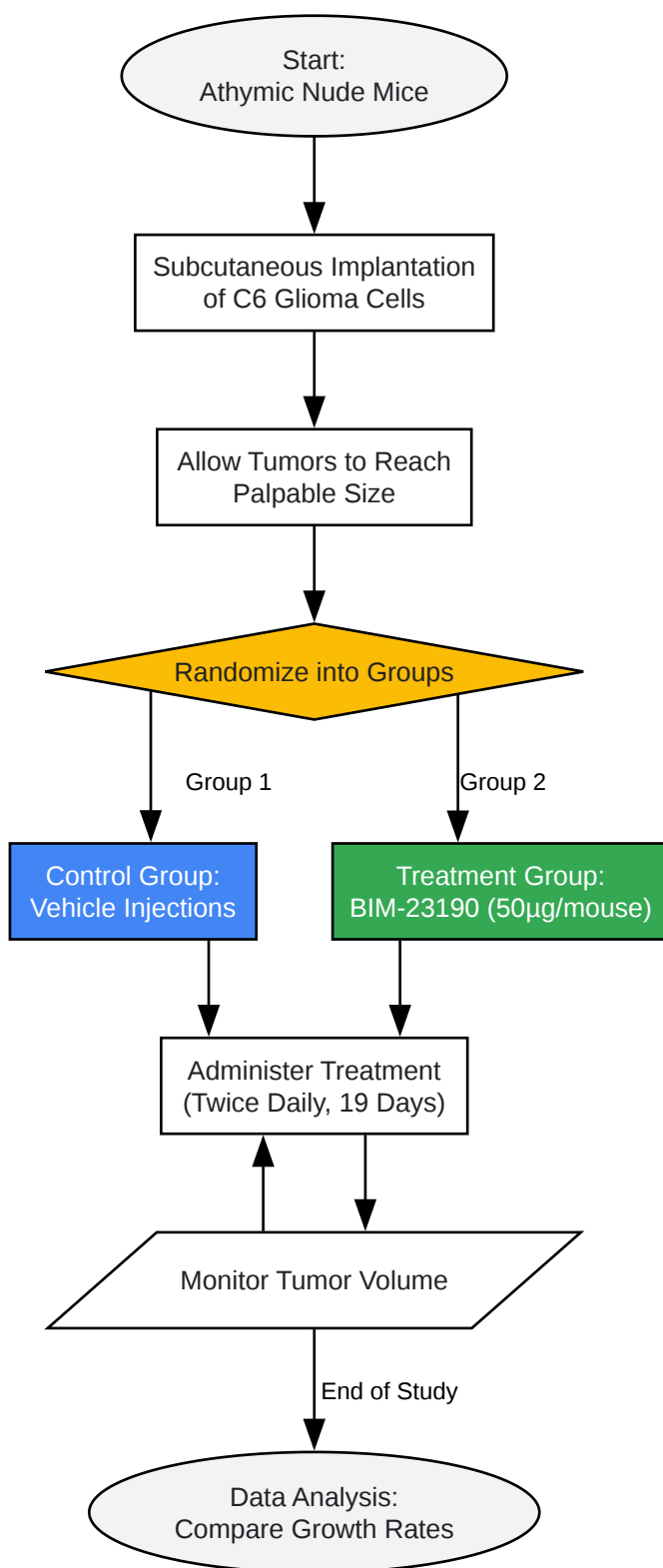
Upon binding, BIM-23190 activates SSTR2 and SSTR5, initiating a downstream intracellular signaling cascade. This process is primarily mediated by pertussis toxin-sensitive G-proteins (Gi/o family), which subsequently inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][7] Furthermore, activation of these receptors is coupled to the modulation of ion channels, specifically the inhibition of L-type voltage-sensitive Ca²⁺ channels, which reduces calcium influx and downstream cellular processes like hormone secretion.[7]

The anti-proliferative effects of BIM-23190 are linked to its ability to modulate key cell cycle regulatory proteins. Studies have shown that treatment with BIM-23190 leads to a reduction in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases) and an upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[5][6] This modulation effectively arrests the cell cycle and inhibits tumor growth.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by BIM-23190 binding to SSTR2/SSTR5.





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